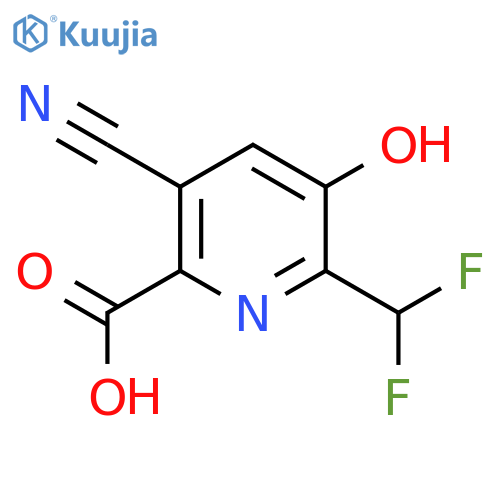

Cas no 1806986-12-8 (5-Cyano-2-(difluoromethyl)-3-hydroxypyridine-6-carboxylic acid)

5-Cyano-2-(difluoromethyl)-3-hydroxypyridine-6-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 5-Cyano-2-(difluoromethyl)-3-hydroxypyridine-6-carboxylic acid

-

- インチ: 1S/C8H4F2N2O3/c9-7(10)6-4(13)1-3(2-11)5(12-6)8(14)15/h1,7,13H,(H,14,15)

- InChIKey: JYBCPTBZNIEZEV-UHFFFAOYSA-N

- ほほえんだ: FC(C1C(=CC(C#N)=C(C(=O)O)N=1)O)F

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 302

- トポロジー分子極性表面積: 94.2

- 疎水性パラメータ計算基準値(XlogP): 0.7

5-Cyano-2-(difluoromethyl)-3-hydroxypyridine-6-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029044596-500mg |

5-Cyano-2-(difluoromethyl)-3-hydroxypyridine-6-carboxylic acid |

1806986-12-8 | 97% | 500mg |

$1,597.40 | 2022-03-31 | |

| Alichem | A029044596-250mg |

5-Cyano-2-(difluoromethyl)-3-hydroxypyridine-6-carboxylic acid |

1806986-12-8 | 97% | 250mg |

$1,008.00 | 2022-03-31 | |

| Alichem | A029044596-1g |

5-Cyano-2-(difluoromethyl)-3-hydroxypyridine-6-carboxylic acid |

1806986-12-8 | 97% | 1g |

$2,890.60 | 2022-03-31 |

5-Cyano-2-(difluoromethyl)-3-hydroxypyridine-6-carboxylic acid 関連文献

-

A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213

-

Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529

-

Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197

-

Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136

-

Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218

-

Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716

5-Cyano-2-(difluoromethyl)-3-hydroxypyridine-6-carboxylic acidに関する追加情報

Introduction to 5-Cyano-2-(difluoromethyl)-3-hydroxypyridine-6-carboxylic Acid (CAS No. 1806986-12-8)

5-Cyano-2-(difluoromethyl)-3-hydroxypyridine-6-carboxylic acid, with the chemical formula C₈H₃F₂N₂O₃, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the pyridine derivatives family, which has been extensively studied due to its diverse biological activities and potential applications in drug development. The presence of multiple functional groups, including a cyano group, a difluoromethyl group, and a hydroxyl group, makes this molecule a versatile intermediate for synthesizing various pharmacologically active agents.

The CAS number 1806986-12-8 uniquely identifies this compound and serves as a critical reference point for researchers and chemists working in the pharmaceutical industry. This identifier ensures that all scientific literature, patents, and regulatory documents pertaining to the compound are accurately referenced and easily accessible. The uniqueness of this CAS number underscores the importance of precise chemical nomenclature in ensuring consistency and clarity in chemical research and development.

One of the most compelling aspects of 5-Cyano-2-(difluoromethyl)-3-hydroxypyridine-6-carboxylic acid is its structural versatility. The combination of the cyano group, which can act as a leaving group in nucleophilic substitution reactions, and the hydroxyl group, which can participate in hydrogen bonding interactions, provides multiple pathways for chemical modification. Additionally, the difluoromethyl group introduces electron-withdrawing effects that can influence the reactivity and electronic properties of the molecule. These features make it an invaluable building block for designing novel compounds with tailored biological activities.

In recent years, there has been growing interest in developing new therapeutic agents that target specific biological pathways. Pyridine derivatives have emerged as a crucial class of compounds due to their ability to interact with various biological targets, including enzymes and receptors. The 5-Cyano-2-(difluoromethyl)-3-hydroxypyridine-6-carboxylic acid structure has been explored as a scaffold for creating molecules with potential applications in treating a wide range of diseases, including cancer, inflammation, and infectious diseases.

Recent research has highlighted the significance of fluorinated compounds in medicinal chemistry. The introduction of fluorine atoms into molecular structures can enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic properties. The difluoromethyl group in 5-Cyano-2-(difluoromethyl)-3-hydroxypyridine-6-carboxylic acid is particularly noteworthy for its ability to confer these beneficial properties. Studies have demonstrated that compounds containing difluoromethyl groups often exhibit improved pharmacological profiles compared to their non-fluorinated counterparts.

The hydroxyl group in this compound also plays a critical role in its biological activity. Hydroxyl groups are known to participate in hydrogen bonding interactions, which can be crucial for binding to biological targets. Additionally, hydroxyl groups can undergo various chemical transformations, such as etherification or esterification, which can further modify the properties of the molecule. These characteristics make 5-Cyano-2-(difluoromethyl)-3-hydroxypyridine-6-carboxylic acid a valuable intermediate for synthesizing a wide range of pharmacologically active agents.

The cyano group is another important functional moiety present in this compound. Cyano groups can act as bioisosteres for other functional groups, such as carboxylic acids or amides, and can influence the electronic properties of the molecule. Furthermore, cyano groups can participate in various chemical reactions, including nucleophilic addition reactions and decarboxylation processes. These reactivities make 5-Cyano-2-(difluoromethyl)-3-hydroxypyridine-6-carboxylic acid a versatile building block for constructing complex molecular structures.

One area where 5-Cyano-2-(difluoromethyl)-3-hydroxypyridine-6-carboxylic acid has shown promise is in the development of anticancer agents. Pyridine derivatives have been identified as key components in several anticancer drugs due to their ability to inhibit key enzymes involved in cell proliferation and survival. The unique combination of functional groups in this compound makes it an attractive candidate for designing molecules that can selectively target cancer cells while minimizing toxicity to healthy cells.

Another promising application of 5-Cyano-2-(difluoromethyl)-3-hydroxypyridine-6-carboxylic acid is in the treatment of inflammatory diseases. Inflammatory processes are mediated by various enzymes and signaling pathways, many of which are potential targets for therapeutic intervention. Pyridine derivatives have been shown to modulate these pathways effectively, making them valuable candidates for developing anti-inflammatory drugs. The presence of multiple functional groups in this compound allows for fine-tuning its pharmacological properties to achieve optimal therapeutic effects.

The synthesis of 5-Cyano-2-(difluoromethyl)-3-hydroxypyridine-6-carboxylic acid involves multi-step organic reactions that highlight the compound's synthetic utility. The process typically begins with the preparation of a pyridine precursor followed by functionalization at various positions using appropriate reagents. The introduction of the cyano group is often achieved through cyanation reactions, while the hydroxyl group can be incorporated via hydroxylation or oxidation processes. The final step involves introducing the difluoromethyl group through fluorination reactions.

The synthetic strategies employed in producing 5-Cyano-2-(difluoromethyl)-3-hydroxypyridine-6-carboxylic acid demonstrate the compound's versatility as a synthetic intermediate. These strategies not only highlight the compound's utility but also provide insights into general approaches for constructing complex pyridine derivatives. By understanding these synthetic pathways, chemists can develop more efficient methods for producing other related compounds with tailored biological activities.

In conclusion, 5-Cyano-2-(difluoromethyl)-3-hydroxypyridine-6-carboxylic acid (CAS No. 1806986-12-8) is a multifunctional compound with significant potential applications in pharmaceutical chemistry and drug development. Its unique structural features make it an invaluable building block for synthesizing novel therapeutic agents targeting various diseases. The ongoing research into this compound underscores its importance as a key intermediate in medicinal chemistry and highlights its role in advancing drug discovery efforts worldwide.

1806986-12-8 (5-Cyano-2-(difluoromethyl)-3-hydroxypyridine-6-carboxylic acid) 関連製品

- 1342167-03-6(phenyl(pyridin-2-yl)methanesulfonyl chloride)

- 852141-83-4(N-{3-5-(2-ethoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide)

- 2580223-00-1(1-(4-{(benzyloxy)carbonylamino}phenyl)-5-methyl-1H-pyrazole-4-carboxylic acid)

- 2229421-29-6((2-methyloxolan-3-yl)methanesulfonyl fluoride)

- 93683-65-9(6-chloro-3-nitro-pyridine-2-carbonitrile)

- 2097916-96-4(2-[(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}pyrrolidin-3-yl)oxy]quinoxaline)

- 1805966-30-6(5-(Aminomethyl)-3-iodo-2-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 1020979-15-0(N-{[1,2]oxazolo[5,4-b]pyridin-3-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide)

- 1806859-04-0(Methyl 5-cyano-3-(difluoromethyl)-4-iodopyridine-2-carboxylate)

- 941910-83-4(1-benzyl-N-(2-cyanophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide)